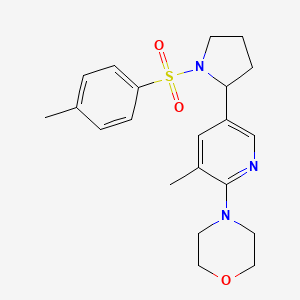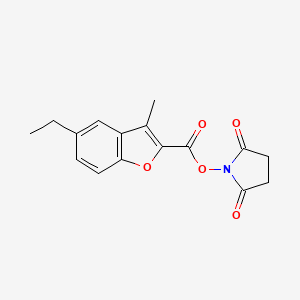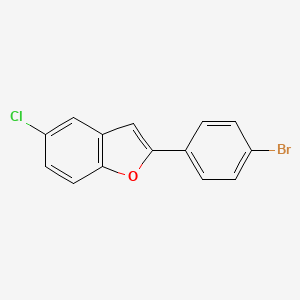
2-(4-Bromophenyl)-5-chlorobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-chlorobenzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chlorobenzofuran typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 4-bromophenylboronic acid and 5-chlorobenzofuran-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-chlorobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-chlorobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-chlorobenzofuran involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-containing aromatic compound with different functional groups and applications.
5-Chlorobenzofuran: A related benzofuran derivative with a chlorine atom but lacking the bromine substitution.
2-(4-Bromophenyl)ethanol: A compound with a similar bromine-substituted phenyl ring but different functional groups.
Uniqueness
2-(4-Bromophenyl)-5-chlorobenzofuran is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual substitution allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H8BrClO |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-chloro-1-benzofuran |
InChI |
InChI=1S/C14H8BrClO/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8H |
Clave InChI |
VEXLFFZFDVLELS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


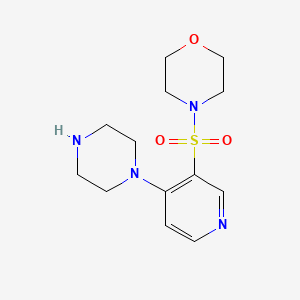
![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)


![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)


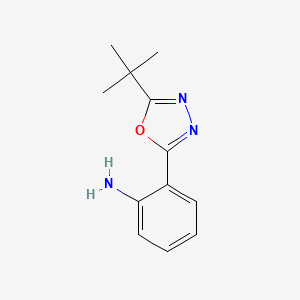
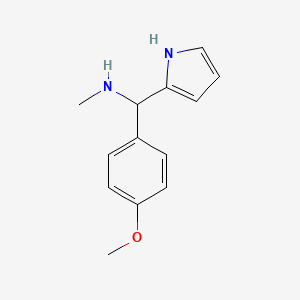
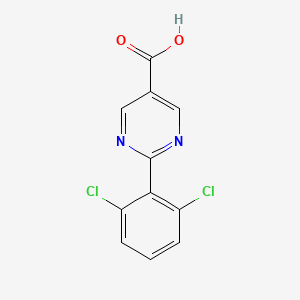

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
